![molecular formula C23H24N4O3S B2546501 2-Methyl-4-[4-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]sulfonylphenyl]-1,3-oxazole CAS No. 2415584-14-2](/img/structure/B2546501.png)
2-Methyl-4-[4-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]sulfonylphenyl]-1,3-oxazole
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Overview
Description
2-Methyl-4-[4-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]sulfonylphenyl]-1,3-oxazole , commonly known as Olanzapine , is a pharmaceutical compound used in the treatment of schizophrenia and related psychoses . It belongs to the class of thienobenzodiazepines and has a complex molecular structure.
Synthesis Analysis
The synthesis of Olanzapine involves several steps, including the formation of the diazepine ring, introduction of the sulfonyl group, and incorporation of the oxazole moiety. Detailed synthetic pathways are documented in the literature .
Molecular Structure Analysis
The molecular formula of Olanzapine is C17H20N4S . It exists as a solvate with propan-2-ol (isopropanol) , forming a crystalline structure. The diazepine ring adopts a puckered conformation, with the thiophene and phenyl rings forming a dihedral angle. The piperazine ring exhibits a chair conformation, with the methyl group in an equatorial position .
Mechanism of Action
Future Directions
: Bhardwaj, R. M., & Florence, A. J. (2013). 2-Methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine (olanzapine) propan-2-ol disolvate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o752-o753. DOI: 10.1107/S1600536813009811 : European Chemicals Agency (ECHA). CLH report. Link
properties
IUPAC Name |
2-methyl-4-[4-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]sulfonylphenyl]-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-15(2)23-25-20-6-4-5-7-22(20)27(23)18-12-26(13-18)31(28,29)19-10-8-17(9-11-19)21-14-30-16(3)24-21/h4-11,14-15,18H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYMOEDTZCVGBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CC(C3)N4C5=CC=CC=C5N=C4C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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